molecular formula C9H13ClFNO B1490705 2-(2-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 2098024-48-5

2-(2-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No. B1490705
CAS RN: 2098024-48-5
M. Wt: 205.66 g/mol
InChI Key: CYGCEWRPIBIKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)propan-1-amine hydrochloride, also known as FPPP, is a research chemical that belongs to the phenethylamine family. It has a CAS Number of 883542-48-1 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-fluorophenoxy)-1-propanamine . The InChI code is 1S/C9H12FNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the molecule consists of a three-carbon chain with an amine group at one end and a fluorophenoxy group at the other.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.66 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The electrophilic amination of 2-fluorophenol, among others, was studied for its reaction with diazenes under mild conditions, leading to the removal of the fluorine atom and introduction of an amino group. This process highlights a method for modifying fluoroaromatic compounds, which could be applicable to synthesizing derivatives of 2-(2-Fluorophenoxy)propan-1-amine hydrochloride (Bombek et al., 2004).

Material Science Applications

  • Chitosan hydrogels cross-linked with a related compound, tris(2-(2-formylphenoxy)ethyl)amine, were investigated for their swelling and drug delivery properties. This research demonstrates the utility of fluoroaromatic compounds in developing responsive materials for biomedical applications (Karimi et al., 2018).

Analytical and Structural Chemistry

  • The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives were conducted to understand their structural properties in various environments. Insights from such studies can inform the development of new compounds with optimized physical and chemical characteristics (Nitek et al., 2020).

Corrosion Inhibition

  • Amines and their derivatives have been explored as corrosion inhibitors for metals, demonstrating the potential of fluoroaromatic compounds in protecting industrial materials from degradation. This research area could benefit from the unique properties of 2-(2-Fluorophenoxy)propan-1-amine hydrochloride related compounds (Gao et al., 2007).

Pharmaceutical Chemistry

  • The study of compounds similar to 2-(2-Fluorophenoxy)propan-1-amine hydrochloride has led to the synthesis of potential cytotoxic agents, underscoring the pharmaceutical chemistry applications of fluoroaromatic amines (Mete et al., 2007).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCEWRPIBIKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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